L-Octanoylcarnitine (hydrochloride)

Description

Physiological Significance as an Endogenous Plasma Metabolite

L-Octanoylcarnitine is a naturally occurring metabolite found in blood plasma. nih.govscienceopen.com Its presence and concentration in the plasma can be indicative of various physiological and pathological states. For instance, elevated levels of L-octanoylcarnitine are a key biomarker for diagnosing Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid oxidation. sigmaaldrich.comhmdb.cawvdhhr.org This condition is characterized by an inability to properly break down medium-chain fatty acids for energy, leading to symptoms like hypoglycemia, lethargy, and in severe cases, coma. mayoclinic.org

Newborn screening programs routinely measure octanoylcarnitine (B1202733) levels in dried blood spots to identify infants at high risk for MCAD deficiency. researchgate.netnih.gov Research has also explored the link between L-octanoylcarnitine levels and other conditions. For example, studies have identified it as a potential biomarker for the early diagnosis of breast cancer and have noted its association with celiac disease and glutaric aciduria II. hmdb.canih.gov Furthermore, changes in plasma L-octanoylcarnitine levels have been observed in response to weight loss in overweight individuals. nih.gov

Position within the Acylcarnitine Metabolic Network

The acylcarnitine metabolic network is a complex system responsible for the transport and metabolism of fatty acids for energy production. Acylcarnitines are essential for moving fatty acids across the mitochondrial membrane, where beta-oxidation occurs. nih.govmdpi.com

L-Octanoylcarnitine is a medium-chain acylcarnitine, playing a specific role in the metabolism of medium-chain fatty acids (MCFAs). mdpi.com The formation of L-octanoylcarnitine is a reversible reaction catalyzed by the enzyme carnitine O-octanoyltransferase (CROT), which transfers an octanoyl group from octanoyl-CoA to L-carnitine. nih.govwikipedia.org This reaction is crucial for shuttling MCFAs from peroxisomes, where they can be initially broken down, to mitochondria for complete oxidation. nih.govfrontiersin.org

The "carnitine shuttle" is the process by which long-chain fatty acids are transported into the mitochondria. mdpi.comyoutube.com While shorter-chain fatty acids can sometimes cross the mitochondrial membrane more easily, the formation of acylcarnitines like L-octanoylcarnitine facilitates the efficient transport and subsequent beta-oxidation of these fatty acids. youtube.com In conditions like MCAD deficiency, the impaired breakdown of medium-chain acyl-CoAs leads to an accumulation of their corresponding acylcarnitines, such as L-octanoylcarnitine, in the plasma and urine. wvdhhr.org

The biosynthesis of L-carnitine itself is a multi-step process involving several enzymes, starting from the amino acid lysine. wikipedia.org The availability of L-carnitine is crucial for the proper functioning of the acylcarnitine network, including the formation and transport of L-octanoylcarnitine. lohmann-information.de

Table 1: Key Research Findings on L-Octanoylcarnitine

| Research Area | Key Finding | Reference |

|---|---|---|

| Metabolic Disorders | Elevated L-octanoylcarnitine is a primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. | sigmaaldrich.comhmdb.cawvdhhr.org |

| Newborn Screening | Octanoylcarnitine levels are measured in newborns to screen for MCAD deficiency. | researchgate.netnih.gov |

| Cancer Biomarker | Identified as a potential plasma biomarker for the early diagnosis of breast cancer. | nih.gov |

| Weight Management | Plasma levels of L-octanoylcarnitine increase in overweight individuals following weight loss. | nih.gov |

| Enzymatic Regulation | The formation of L-octanoylcarnitine is catalyzed by the enzyme carnitine O-octanoyltransferase (CROT). | nih.govwikipedia.org |

| Compound Name |

|---|

| 5-oxoproline |

| Acylcarnitine |

| Arachidic carnitine |

| cis-5-tetradecenoylcarnitine |

| Decanoylcarnitine |

| Docosahexaenoic acid |

| Dodecanoylcarnitine |

| Ergothioneine |

| Glycine |

| Hexanoylcarnitine |

| 3-hydroxy-N-trimethyllysine |

| 3-hydroxyl-tetradecanoylcarnitine |

| 3-hydroxypalmitoleylcarnitine |

| Hydroxydecanoyl carnitine |

| Hypoxanthine |

| L-carnitine |

| L-Octanoylcarnitine |

| L-Octanoylcarnitine (hydrochloride) |

| Lauroylcarnitine |

| Lysophosphatidylcholine |

| Malonyl-CoA |

| Methylglutarylcarnitine |

| Myristoylcarnitine |

| Nε-trimethyllysine |

| Octanoic acid |

| Octanoyl-CoA |

| Octanoylcarnitine |

| Palmitoylcarnitine (B157527) |

| Tetradecanoyldiacylcarnitine |

| trans-2-dodecenoylcanitine |

| 3,5-tetradecadiencarnitine |

| 4-N-trimethylaminobutyraldehyde |

| 9-decenoylcarnitine |

| 9-hexadecenoylcarnitine |

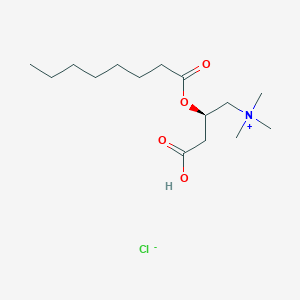

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-3-carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Dynamics and Enzymatic Interactions of L Octanoylcarnitine

Core Role in Fatty Acid Oxidation

Facilitation of Medium-Chain Fatty Acid Beta-Oxidation

L-Octanoylcarnitine is an acylcarnitine, a type of organic compound that contains a fatty acid linked to carnitine via an ester bond. hmdb.ca It is the physiologically active form of octanoylcarnitine (B1202733). hmdb.ca Specifically, L-Octanoylcarnitine is formed from octanoic acid, an eight-carbon saturated fatty acid. bioblast.at Its primary role is to facilitate the transport of this medium-chain fatty acid into the mitochondria, the cell's powerhouses, where beta-oxidation occurs. nih.govyoutube.comyoutube.com Beta-oxidation is the metabolic process that breaks down fatty acids to generate acetyl-CoA, a molecule that enters the citric acid cycle to produce energy. ahajournals.org

The transport of long-chain fatty acids into the mitochondria is strictly dependent on the carnitine shuttle system. youtube.comwikipedia.orgyoutube.com While some medium-chain fatty acids can cross the mitochondrial membrane independently, the conversion to their carnitine esters, such as L-Octanoylcarnitine, significantly enhances their transport and subsequent oxidation. youtube.com

Carnitine Shuttle System Interdependencies

The carnitine shuttle system is a multi-component system responsible for transporting fatty acids across the impermeable inner mitochondrial membrane. youtube.comyoutube.com L-Octanoylcarnitine's metabolism is deeply intertwined with the enzymes of this system.

The Carnitine Palmitoyltransferase (CPT) system consists of two main enzymes, CPT1 and CPT2, and a translocase. frontiersin.org CPT1, located on the outer mitochondrial membrane, catalyzes the formation of acylcarnitines from acyl-CoAs and L-carnitine. wikipedia.orgyoutube.com CPT2, located on the inner mitochondrial membrane, reverses this reaction, converting acylcarnitines back to acyl-CoAs within the mitochondrial matrix. youtube.comnih.gov

While CPT1 is primarily associated with long-chain fatty acids, it also exhibits activity towards medium-chain fatty acids, leading to the formation of L-Octanoylcarnitine. wikipedia.org Studies have shown that the inhibition of CPT2 leads to a significant decrease in the production of octanoylcarnitine, highlighting the crucial role of the CPT system in its metabolism. nih.gov

| Enzyme / Transporter | Location | Function in L-Octanoylcarnitine Metabolism |

| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Catalyzes the formation of L-Octanoylcarnitine from Octanoyl-CoA and L-carnitine. wikipedia.orgyoutube.com |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports L-Octanoylcarnitine across the inner mitochondrial membrane into the matrix. youtube.comnih.gov |

| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts L-Octanoylcarnitine back to Octanoyl-CoA within the mitochondrial matrix. nih.govnih.gov |

Carnitine O-octanoyltransferase (CrOT) is another key enzyme in the metabolism of L-Octanoylcarnitine. wikipedia.org It catalyzes the reversible reaction between octanoyl-CoA and L-carnitine to form L-octanoylcarnitine and Coenzyme A (CoA). wikipedia.org This enzyme is thought to be located in peroxisomes, cellular organelles involved in the initial breakdown of very long-chain and branched-chain fatty acids. ahajournals.orgwikipedia.orgnih.gov

CrOT plays a role in converting peroxisomal medium-chain acylcarnitine derivatives to medium-chain acyl-CoA derivatives. wikipedia.org These can then be transported to the mitochondria for complete oxidation. nih.govnih.gov Research has identified CrOT as a key enzyme in the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA, suggesting a broader role in acyl-group metabolism. nih.gov

Once inside the mitochondrial matrix, octanoyl-CoA, regenerated from L-Octanoylcarnitine, serves as a substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD). oup.comnih.gov MCAD is the first enzyme in the beta-oxidation spiral for medium-chain fatty acids. nih.gov

In individuals with MCAD deficiency, a common inherited metabolic disorder, the breakdown of medium-chain fatty acids is impaired. oup.comnih.gov This leads to an accumulation of octanoyl-CoA, which is then converted to L-Octanoylcarnitine and other derivatives that can be detected in the blood. nih.govnih.govoup.com The measurement of L-Octanoylcarnitine levels is a key diagnostic marker for MCAD deficiency in newborn screening programs. nih.govoup.comresearchgate.netnih.gov

L-Octanoylcarnitine Levels in MCAD Deficiency

| Condition | L-Octanoylcarnitine Concentration (µmol/L) | Reference |

| Healthy Newborns | < 0.22 (majority below detection limit) | nih.gov |

| Newborns with MCAD Deficiency | 3.1 - 28.3 (median 8.4) | nih.gov |

| Older Patients with MCAD Deficiency (8 days - 7 years) | 0.33 - 4.4 (median 1.57) | nih.gov |

Before fatty acids can enter the metabolic pathways, they must first be "activated" by being attached to Coenzyme A. This reaction is catalyzed by a family of enzymes called Acyl-CoA Synthetases (ACS). nih.govutah.edu For medium-chain fatty acids like octanoic acid, this activation is carried out by Medium-Chain Acyl-CoA Synthetases (ACSMs). nih.gov

ACSMs convert octanoic acid to octanoyl-CoA, the necessary precursor for the formation of L-Octanoylcarnitine by CPT1 or CrOT. nih.gov Recent research has highlighted the importance of ACSM1 and ACSM3 in regulating fatty acid metabolism in certain types of cancer. aacrjournals.orgnih.govresearchgate.net

Tissue-Specific Metabolic Fluxes of L-Octanoylcarnitine

The metabolism of L-Octanoylcarnitine exhibits considerable variation across different tissues, reflecting their unique energy demands and enzymatic machinery. The liver, heart, and skeletal muscle, in particular, display distinct profiles for its oxidation.

Hepatic Metabolism and Oxidation Profiles

The liver is a central hub for fatty acid metabolism and demonstrates a versatile capacity to process octanoate (B1194180), the fatty acid component of L-Octanoylcarnitine. Liver mitochondria possess medium-chain acyl-CoA synthetases, which can directly activate free octanoate to octanoyl-CoA for subsequent β-oxidation. researchgate.net This allows the liver to metabolize dietary free octanoate independently of the carnitine shuttle. researchgate.net

However, the liver also readily oxidizes L-Octanoylcarnitine itself. researchgate.net This L-Octanoylcarnitine may originate from the diet or as a product of peroxisomal oxidation of very-long-chain fatty acids. researchgate.netmdpi.com Within the mitochondrial matrix, the conversion of L-Octanoylcarnitine back to octanoyl-CoA is necessary for its entry into the β-oxidation pathway. This reaction is catalyzed by an enzyme that is not carnitine palmitoyltransferase 2 (CPT2), with evidence pointing towards the involvement of carnitine O-octanoyltransferase (CrOT) or a similar enzyme. researchgate.net Once formed, octanoyl-CoA can be oxidized for energy production or utilized for the synthesis of ketone bodies. researchgate.net Studies have noted that while the liver can oxidize L-Octanoylcarnitine, its respiratory rate when using this substrate is significantly lower than that of the heart and skeletal muscle. mdpi.com

Myocardial and Skeletal Muscle Oxidation Rates

In contrast to the liver, both heart and skeletal muscle are highly dependent on the carnitine system for the oxidation of medium-chain fatty acids like octanoate. researchgate.netmdpi.com These tissues lack the high levels of medium-chain acyl-CoA synthetases found in the liver and are therefore unable to efficiently oxidize free octanoate. researchgate.net Consequently, they primarily utilize octanoate in the form of L-Octanoylcarnitine. researchgate.net

The oxidation rates of L-Octanoylcarnitine are notably high in both myocardial and skeletal muscle. The heart, in particular, exhibits the highest rates of acylcarnitine oxidation of all tissues tested, with L-Octanoylcarnitine oxidation rates being approximately four-fold greater than in the liver. researchgate.netmdpi.com Skeletal muscle also demonstrates robust oxidation of L-Octanoylcarnitine at rates comparable to longer-chain acylcarnitines. mdpi.com

A crucial finding is that the oxidation of L-Octanoylcarnitine in both heart and skeletal muscle is independent of carnitine palmitoyltransferase 2 (CPT2). researchgate.netnih.gov This has been demonstrated in studies using mouse models with CPT2 deficiency, where the oxidation rates of L-Octanoylcarnitine remained unaffected. researchgate.net This suggests that, similar to the liver, an enzyme other than CPT2, likely carnitine O-octanoyltransferase (CrOT), is responsible for converting L-Octanoylcarnitine to octanoyl-CoA within the mitochondria of these tissues. researchgate.net

Comparative Oxidation Rates of L-Octanoylcarnitine in Different Tissues

| Tissue | Relative Oxidation Rate | CPT2 Dependence | Key Enzymes |

|---|---|---|---|

| Heart | Very High (~4x Liver) researchgate.net | Independent researchgate.netnih.gov | CrOT (putative) researchgate.net |

| Skeletal Muscle | High mdpi.com | Independent researchgate.netnih.gov | CrOT (putative) researchgate.net |

| Liver | Moderate mdpi.com | Independent researchgate.net | CrOT (putative), ACSM researchgate.net |

Brain Metabolic Responses and Hydrogen Peroxide Release

While glucose is the primary fuel for the adult brain, fatty acids and their derivatives, including acylcarnitines, also play a crucial role in brain energy metabolism, lipid synthesis, and neuroprotection. researchgate.netnih.gov Acylcarnitines, including L-Octanoylcarnitine, can cross the blood-brain barrier and are metabolized by both neurons and astrocytes. nih.gov The metabolism of the acetyl moiety of acetyl-L-carnitine, a related compound, has been shown to be high in astrocytes and GABAergic neurons. nih.gov

The brain's metabolic response to L-Octanoylcarnitine is linked to its antioxidant functions. Altered acylcarnitine metabolism has been associated with mitochondrial dysfunction and oxidative stress. researchgate.net L-carnitine and its esters can ameliorate mitochondrial dysfunction, which can result from excessive superoxide (B77818) formation. nih.gov Specifically, L-carnitine has been shown to protect against oxidative damage by reducing the formation of lipid peroxides and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase in the brain. oup.comnih.gov SOD is responsible for converting superoxide radicals into hydrogen peroxide (H2O2). oup.com Furthermore, L-carnitine can attenuate hydrogen peroxide-induced apoptosis in neurons by inhibiting endoplasmic reticulum stress. nih.gov While direct studies on L-Octanoylcarnitine causing hydrogen peroxide release are limited, its role in fatty acid oxidation, a process that can generate reactive oxygen species, and the established antioxidant properties of the carnitine family suggest its involvement in the brain's complex system of managing oxidative balance. mdpi.com

Contribution to Cellular Energy Homeostasis

L-Octanoylcarnitine is a key player in maintaining cellular energy balance, particularly by influencing the major metabolic pathways of ketogenesis and gluconeogenesis.

Influence on Ketogenesis

Hepatic ketogenesis is the process of producing ketone bodies from the breakdown of fatty acids, providing a vital alternative energy source for extrahepatic tissues, including the brain and heart, during periods of fasting or low carbohydrate availability. The rate of ketogenesis is tightly linked to the rate of fatty acid oxidation. nih.govnih.gov

L-carnitine and its acyl esters are fundamental to this process. By facilitating the transport of fatty acids into the mitochondria for β-oxidation, the carnitine system directly fuels ketogenesis. nih.govnih.gov The oxidation of L-Octanoylcarnitine in the liver yields octanoyl-CoA, which is then broken down into acetyl-CoA. researchgate.net This acetyl-CoA is the direct precursor for the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate). nih.gov Therefore, an increased flux of L-Octanoylcarnitine into liver mitochondria can enhance the rate of ketogenesis. researchgate.net This is particularly relevant in conditions where fatty acid oxidation is upregulated, such as during fasting or on a ketogenic diet. nih.govyoutube.com

Regulatory Aspects in Gluconeogenesis

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is another critical pathway for maintaining blood glucose levels, primarily occurring in the liver and kidneys. This pathway is energetically demanding and is reciprocally regulated with glycolysis. nih.govhmdb.ca

The metabolism of L-Octanoylcarnitine influences gluconeogenesis through the production of acetyl-CoA. Acetyl-CoA is a potent allosteric activator of pyruvate (B1213749) carboxylase, a key enzyme in the initial step of gluconeogenesis that converts pyruvate to oxaloacetate. nih.govresearchgate.net By increasing the intramitochondrial pool of acetyl-CoA, the oxidation of L-Octanoylcarnitine promotes the activity of pyruvate carboxylase, thereby directing pyruvate towards glucose synthesis rather than oxidation in the Krebs cycle. This ensures that when fatty acids are being oxidized for energy, the precursors for glucose synthesis are also being channeled appropriately. General studies on carnitine have shown that it can stimulate the rate of gluconeogenesis from precursors like propionate, underscoring the role of carnitine-dependent metabolism in supporting glucose production.

Interplay with Other Carnitine Esters

L-Octanoylcarnitine is a key player within the broader pool of carnitine esters, and its metabolic role is intricately linked with the dynamics of other acylcarnitines, such as acetyl-L-carnitine and propionyl-L-carnitine. The balance and interplay between these esters are crucial for maintaining cellular energy homeostasis and regulating the intramitochondrial ratio of acyl-CoA to free coenzyme A (CoA). oup.com

The carnitine acyltransferases, a family of enzymes that includes carnitine acetyltransferase (CRAT), carnitine palmitoyltransferase I (CPT1), carnitine palmitoyltransferase II (CPT2), and carnitine octanoyltransferase (CROT), are central to this interplay. nih.gov These enzymes exhibit specificity for acyl groups of different chain lengths, thereby orchestrating the flux of fatty acids and acetyl groups across mitochondrial and peroxisomal membranes. nih.gov For instance, CRAT primarily handles short-chain acyl groups, while CROT is more specific for medium-chain derivatives like octanoyl-CoA. nih.govresearchgate.net This enzymatic specialization ensures a coordinated regulation of the entire acylcarnitine pool.

Research indicates a direct interaction between L-octanoylcarnitine and other metabolic pathways. For example, (±)-octanoylcarnitine has been observed to reduce the oxidation rate of branched-chain 2-oxo acids in isolated rat muscle mitochondria when carnitine is present. apexbt.com Conversely, L-octanoylcarnitine can enhance the oxidation of 4-methyl-2-oxopentanoate (B1228126) if carnitine is absent. apexbt.com This suggests a competitive or modulatory interaction at the level of mitochondrial enzymes.

Furthermore, studies have shown a positive correlation between the levels of octanoylcarnitine and acetylcarnitine with certain inflammatory biomarkers. researchgate.net This indicates that the balance of these carnitine esters might be linked to inflammatory states. In spontaneously hypertensive rats, both L-carnitine and propionyl-L-carnitine have been shown to improve endothelial dysfunction, albeit through different mechanisms involving nitric oxide and cyclooxygenase products, highlighting the distinct yet complementary roles of different carnitine derivatives. nih.gov

The peroxisome is another site of interaction, contributing to the production of various acylcarnitines, including those with C2, C3, C6, and C8 acyl chains. mdpi.com Peroxisomes are responsible for the oxidation of very-long-chain fatty acids, with the resulting medium-chain acyl-CoAs being transported to the mitochondria for complete oxidation, a process facilitated by the carnitine shuttle. mdpi.com

The following table summarizes the comparative roles and interactions of key carnitine esters.

| Carnitine Ester | Primary Acyl Group | Key Enzyme(s) | Primary Metabolic Role | Documented Interplay with L-Octanoylcarnitine |

| L-Octanoylcarnitine | Octanoyl (C8) | CROT, CPT1, CPT2 | Transport of medium-chain fatty acids into mitochondria for β-oxidation. bioblast.at | Can modulate the oxidation of branched-chain amino acid derivatives. apexbt.com Levels are correlated with acetylcarnitine in certain inflammatory conditions. researchgate.net |

| Acetyl-L-carnitine | Acetyl (C2) | CRAT | Buffers acetyl-CoA levels, transports acetyl units out of the mitochondria for biosynthetic processes like fatty acid synthesis. nih.gov | Serves as a precursor for L-octanoylcarnitine synthesis in the presence of the appropriate acyl-CoA. The balance between the two is crucial for mitochondrial function. |

| Propionyl-L-carnitine | Propionyl (C3) | CRAT | Anaplerotic substrate for the Krebs cycle, replenishing tricarboxylic acid (TCA) cycle intermediates. | Studied alongside L-carnitine for its effects on endothelial function, suggesting shared but distinct cardiovascular impacts. nih.gov |

| Palmitoyl-L-carnitine | Palmitoyl (C16) | CPT1, CPT2 | Transport of long-chain fatty acids into the mitochondria, a rate-limiting step in fatty acid oxidation. mdpi.com | Part of the broader acylcarnitine pool that is consumed by gut microbiota. nih.gov |

Microbial Catabolism of Acylcarnitines, including L-Octanoylcarnitine

The gut microbiome plays a significant role in the metabolism of dietary carnitine and its acylated derivatives that are not absorbed in the small intestine. nih.gov Prokaryotic organisms, unlike eukaryotes, possess the enzymatic machinery to catabolize the carnitine backbone. nih.gov

Several bacterial species have been identified to metabolize L-octanoylcarnitine. For instance, Bacillus subtilis can import L-octanoylcarnitine through the OpuC transporter, an ATP-binding cassette (ABC) transporter. nih.govresearchgate.net The imported L-octanoylcarnitine is then hydrolyzed, and the resulting carnitine can act as an osmoprotectant against environmental stress. nih.gov Studies have also shown that a consortium of microorganisms, including Bacillus subtilis, Penicillium notatum, Pseudomonas fluorescens, Rhodotorula gracilis, and Fusarium oxysporum, are capable of hydrolyzing L-octanoylcarnitine. nih.gov

A notable aspect of microbial carnitine metabolism is the production of trimethylamine (B31210) (TMA). nih.gov Gut bacteria can convert L-carnitine into TMA, which is then absorbed and oxidized in the liver to trimethylamine-N-oxide (TMAO), a metabolite linked to cardiovascular disease. nih.govquadram.ac.uk The anaerobic conversion of L-carnitine to TMA is a multi-step process that can involve inter-species metabolic pathways. nih.gov For example, some bacteria possess the cai operon, enabling them to convert L-carnitine to γ-butyrobetaine, while other bacteria metabolize γ-butyrobetaine to produce TMA. nih.gov

Interestingly, while Pseudomonas aeruginosa can utilize a range of acylcarnitines as its sole source of carbon and nitrogen, it is unable to do so with octanoylcarnitine. nih.govresearchgate.net This suggests a high degree of specificity in the metabolic pathways of different bacteria. The hydrolysis of short-chain acylcarnitines in some bacteria is carried out by the esterase HocS (hydrolase of O-acylcarnitine, short-chains). nih.govresearchgate.net

In the context of disease, elevated luminal concentrations of carnitine and acylcarnitines in individuals with inflammatory bowel disease (IBD) have been shown to correlate with an increased abundance of Enterobacteriaceae. nih.gov It is suggested that these compounds may serve as a nutrient source, promoting the growth of these potentially pathogenic bacteria. nih.gov

The following table details the microbial species involved in the catabolism of L-octanoylcarnitine and related acylcarnitines.

| Microbial Species / Group | Metabolic Action on L-Octanoylcarnitine/Acylcarnitines | Key Enzymes/Pathways Involved | Metabolic Outcome |

| Bacillus subtilis | Imports and hydrolyzes L-octanoylcarnitine. nih.gov | OpuC transporter. nih.govresearchgate.net | The resulting carnitine is used as an osmoprotectant. nih.gov |

| Pseudomonas fluorescens | Hydrolyzes the L-enantiomer of octanoylcarnitine. nih.gov | Acylcarnitine hydrolase. | Release of carnitine and octanoate. |

| Rhodotorula gracilis | Hydrolyzes the L-enantiomer of octanoylcarnitine. nih.gov | Acylcarnitine hydrolase. | Release of carnitine and octanoate. |

| Fusarium oxysporum | Hydrolyzes the L-enantiomer of octanoylcarnitine. nih.gov | Acylcarnitine hydrolase. | Release of carnitine and octanoate. |

| Penicillium notatum | Hydrolyzes both D- and L-octanoylcarnitine. nih.gov | Acylcarnitine hydrolase. | Release of carnitine and octanoate. |

| Enterobacteriaceae (e.g., E. coli) | Can utilize carnitine for anaerobic respiration, leading to the production of TMA. nih.gov | cai operon. nih.gov | Growth promotion, TMA production. nih.gov |

| Pseudomonas aeruginosa | Can utilize many acylcarnitines but not octanoylcarnitine. nih.govresearchgate.net | N/A for octanoylcarnitine. | No growth on octanoylcarnitine as a sole carbon/nitrogen source. nih.govresearchgate.net |

Cellular and Molecular Actions of L Octanoylcarnitine

Mitochondrial Homeostasis and Pathological States

Mitochondria, the powerhouses of the cell, are central to energy metabolism and are also key regulators of cellular life and death. L-Octanoylcarnitine's influence on mitochondrial function is critical, particularly in the context of maintaining cellular health and responding to pathological conditions.

Regulation of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are natural byproducts of mitochondrial respiration. While they have roles in cell signaling, excessive ROS production can lead to oxidative stress and cellular damage. L-carnitine and its esters, including L-Octanoylcarnitine, have been shown to play a role in mitigating oxidative stress. L-carnitine can reduce the production of ROS and protect cells from their damaging effects. researchgate.net For instance, pre-treatment with L-carnitine has been demonstrated to decrease ROS production in cells exposed to menadione, a ROS-inducing agent. researchgate.net This protective effect is partly attributed to the role of carnitines in optimizing fatty acid oxidation, which can help reduce electron leakage from the electron transport chain, a major source of ROS.

Influence on Mitochondrial Respiration and Bioenergetics

L-Octanoylcarnitine serves as a substrate for mitochondrial β-oxidation, a key pathway for energy production. nih.gov It can be transported into the mitochondrial matrix, where it is converted to octanoyl-CoA and subsequently oxidized to produce acetyl-CoA. nih.gov This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate ATP. nih.govmdpi.com Studies have shown that isolated mitochondria from various tissues, including the liver, heart, and skeletal muscle, can effectively oxidize octanoylcarnitine (B1202733) to support respiration. nih.govnih.gov This highlights the importance of L-Octanoylcarnitine in providing an alternative energy source, particularly when the metabolism of other substrates like long-chain fatty acids is impaired. nih.govnih.gov

Impact on Mitochondrial Membrane Potential

The mitochondrial membrane potential is a crucial component of the energy-producing machinery of the mitochondria. L-carnitine and its derivatives can influence this potential. For example, L-carnitine has been shown to help maintain mitochondrial membrane potential, which can be compromised under conditions of cellular stress. nih.govresearchgate.net In studies with isolated mitochondria, octanoylcarnitine, in conjunction with malate, has been used as a substrate to support the generation of mitochondrial membrane potential. nih.gov

Protection Against Mitochondrial Toxic Chemicals

L-carnitine and its esters can offer protection against various mitochondrial toxins. researchgate.netnih.gov This protective mechanism is often linked to their ability to maintain mitochondrial function and reduce oxidative stress. researchgate.netnih.gov L-carnitine can help prevent the accumulation of toxic acyl-CoA species that can inhibit mitochondrial enzymes and disrupt the mitochondrial membrane. researchgate.netnih.gov By facilitating the removal of these toxic compounds, L-carnitine helps preserve mitochondrial integrity and function. researchgate.netnih.gov

Interactions with Intracellular Coenzyme A Pools

Coenzyme A (CoA) is an essential cofactor in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749). The ratio of acyl-CoA to free CoA is a critical regulator of cellular metabolism.

L-Octanoylcarnitine and other acylcarnitines are key players in maintaining the balance of the intracellular CoA pool. nih.govcapes.gov.br The formation of acylcarnitines from acyl-CoAs is a reversible reaction catalyzed by carnitine acyltransferases. nih.gov This process allows for the buffering of the acyl-CoA pool, preventing the accumulation of potentially toxic acyl-CoA esters and replenishing the pool of free CoA. nih.govresearchgate.net By converting octanoyl-CoA to L-Octanoylcarnitine, the cell can transport medium-chain fatty acids out of the peroxisome and into the mitochondria for oxidation, while also regulating the levels of free CoA within different cellular compartments. researchgate.netnih.gov This regulation is crucial for ensuring the smooth operation of metabolic pathways that depend on the availability of CoA. nih.govcapes.gov.br

Modulation of Key Cellular Processes

The influence of L-Octanoylcarnitine extends beyond direct mitochondrial and metabolic effects to the modulation of broader cellular processes.

Apoptosis Regulation

The direct role of L-Octanoylcarnitine in the regulation of apoptosis is an area of ongoing investigation, with much of the current understanding extrapolated from studies on its parent molecule, L-carnitine, and other acylcarnitines. L-carnitine has been shown to induce apoptosis in certain cancer cells through both the death receptor-dependent and the mitochondria-dependent pathways. nih.gov This involves the upregulation of proteins such as TNF-alpha, Fas, and caspases-8, -9, and -3, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Conversely, in other contexts, L-carnitine has demonstrated anti-apoptotic effects. For instance, it can inhibit Fas-mediated apoptosis in specific cell types, an effect that can be reversed by the long-chain acylcarnitine, palmitoylcarnitine (B157527). This suggests a delicate balance between different acylcarnitines in the regulation of programmed cell death. The mechanism may involve the direct inhibition of caspase activity.

It is important to note that specific studies focusing solely on L-Octanoylcarnitine's impact on apoptosis are limited. Further research is required to delineate its precise role and the signaling pathways it modulates in apoptosis.

Cellular Differentiation and Self-Renewal

The influence of L-Octanoylcarnitine on cellular differentiation and self-renewal is another area where research is still emerging. Studies on L-carnitine and acetyl-L-carnitine have indicated that these molecules can modulate the differentiation of adult stem cells. For example, they have been found to reduce adipogenesis while promoting osteogenesis and chondrogenesis, potentially by regulating mitochondrial metabolism. researchgate.net

In the context of hematopoietic stem cells, L-carnitine has been observed to increase the expression of the CD34 marker, which is associated with the differentiation of pluripotent stem cells into more mature cells. nih.gov This effect is thought to be linked to an increase in cytokine secretion, which in turn promotes differentiation. nih.gov However, direct evidence for the specific role of L-Octanoylcarnitine in these processes is not yet available. The enzyme carnitine octanoyltransferase (CROT), which synthesizes L-Octanoylcarnitine, has been implicated in the osteogenic differentiation of smooth muscle cells, suggesting a potential indirect involvement of L-Octanoylcarnitine in this process. nih.gov

Role in Oxidative Stress Response Mechanisms

L-Octanoylcarnitine's involvement in oxidative stress responses is better understood, though often studied in the broader context of acylcarnitines. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules.

Studies on L-carnitine have demonstrated its ability to reduce oxidative stress by enhancing the activities of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx). nih.gov Acyl-carnitines, as a group, have been shown to exert positive effects on mitochondrial activity under conditions of oxidative stress. mdpi.com They may help to prevent an increase in the expression of certain enzymes involved in fatty acid transport into mitochondria during oxidative stress, thereby modulating mitochondrial function. mdpi.com

While direct mechanistic studies on L-Octanoylcarnitine are not abundant, its role in fatty acid metabolism suggests a potential to influence oxidative stress. The accumulation of certain fatty acids can lead to mitochondrial dysfunction and increased ROS production. By facilitating the proper transport and oxidation of fatty acids, L-Octanoylcarnitine could indirectly contribute to the maintenance of redox homeostasis.

Interplay with Inflammation Pathways

There is growing evidence for a direct link between L-Octanoylcarnitine and inflammatory pathways. A notable study found a positive correlation between the levels of L-octanoylcarnitine and several inflammatory biomarkers, including soluble tumor necrosis factor receptor 1 (sTNFR1) and receptor for advanced glycation end products (RAGE). researchgate.net This suggests that elevated levels of L-octanoylcarnitine may be associated with a pro-inflammatory state.

Research on other acylcarnitines further supports this notion. Long-chain acylcarnitines have been shown to exacerbate pro-inflammatory pathways. nih.gov For example, palmitoylcarnitine has been found to induce the expression and secretion of the pro-inflammatory cytokine interleukin-6 (IL-6) in certain cancer cells. nih.gov The inhibition of carnitine O-octanoyltransferase (CROT), the enzyme that produces L-Octanoylcarnitine, has been shown to suppress macrophage accumulation in atherosclerotic plaques, indicating a role for CROT and its products in macrophage-mediated inflammation. nih.gov

The proposed mechanism for the pro-inflammatory effects of acylcarnitines involves the activation of key signaling pathways. However, the precise molecular interactions of L-Octanoylcarnitine with these inflammatory pathways require further detailed investigation.

Advanced Methodologies and Research Paradigms for L Octanoylcarnitine Analysis

Quantitative and Qualitative Metabolomics Approaches

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the functional role of L-Octanoylcarnitine. Both targeted quantitative and broad untargeted approaches are crucial in elucidating its significance.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of L-Octanoylcarnitine in various biological matrices. This technique offers significant advantages in terms of resolution, speed, and sensitivity over conventional HPLC methods.

Researchers have developed robust and validated UPLC-MS/MS methods for the simultaneous determination of L-Octanoylcarnitine along with a panel of other acylcarnitines. vtt.finih.gov These methods often involve a straightforward sample preparation, typically a protein precipitation step with an organic solvent containing isotopically labeled internal standards for accurate quantification. vtt.fi The chromatographic separation is frequently achieved using a C18 or a hydrophilic interaction liquid chromatography (HILIC) column, which allows for the separation of L-Octanoylcarnitine from its isomers and other interfering substances. vtt.finih.gov

The detection by tandem mass spectrometry is highly specific, relying on the characteristic fragmentation of the L-Octanoylcarnitine molecule. Multiple reaction monitoring (MRM) is a commonly used scan mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, ensuring high selectivity and sensitivity. For instance, a common transition monitored for L-Octanoylcarnitine is the loss of the trimethylamine (B31210) group.

The application of UPLC-MS/MS extends to various biological samples, including dried blood spots, plasma, and tissue homogenates. nih.govnih.gov This versatility has been instrumental in newborn screening for metabolic disorders like medium-chain acyl-CoA dehydrogenase deficiency (MCADD), where elevated levels of L-Octanoylcarnitine are a key diagnostic marker. nih.gov Furthermore, these methods have been crucial in preclinical research, for example, in quantifying L-Octanoylcarnitine levels in plasma and liver tissues of mouse models to study lipid metabolism. frontiersin.org

Table 1: UPLC-MS/MS Methodological Parameters for L-Octanoylcarnitine Analysis

| Parameter | Description |

| Instrumentation | Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer |

| Chromatography | HSS T3 C18 column (2.1 × 100 mm, 1.7 µm) or equivalent nih.gov |

| Mobile Phase | Gradient elution with water and methanol, both containing 0.1% formic acid nih.gov |

| Flow Rate | 400 µL/min nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Isotopically labeled L-Octanoylcarnitine (e.g., L-Octanoylcarnitine-d3) frontiersin.org |

This table is for illustrative purposes and specific parameters may vary between different published methods.

Untargeted metabolomics serves as a hypothesis-generating tool to discover novel biomarkers and gain a comprehensive understanding of metabolic perturbations in disease states. This approach analyzes a broad spectrum of metabolites in a sample without pre-selecting specific analytes.

In the context of L-Octanoylcarnitine, untargeted metabolomics studies have been pivotal in identifying its association with various conditions beyond classical inborn errors of metabolism. For instance, such studies have highlighted alterations in acylcarnitine profiles, including L-Octanoylcarnitine, in complex diseases.

The general workflow for untargeted metabolomics involves sample extraction, followed by analysis using high-resolution mass spectrometry, often coupled with UPLC. The resulting complex datasets are then subjected to sophisticated statistical and bioinformatic analyses to identify significantly altered metabolites. These metabolites are subsequently identified by comparing their mass-to-charge ratio (m/z) and fragmentation patterns with spectral databases like the Human Metabolome Database (HMDB). hmdb.ca

Untargeted metabolomics has successfully identified L-Octanoylcarnitine as part of a metabolic signature in various research areas. For example, studies have revealed dysregulated L-Octanoylcarnitine levels in certain cancers and metabolic disorders. nih.govmdpi.com These findings pave the way for further targeted investigations to validate L-Octanoylcarnitine as a potential biomarker for diagnosis, prognosis, or monitoring treatment response. The discovery of L-Octanoylcarnitine in these broader disease contexts underscores the power of untargeted metabolomics to uncover novel biological roles for known metabolites. researchgate.net

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are indispensable tools for dissecting the molecular mechanisms underlying the biological effects of L-Octanoylcarnitine at the cellular level. These models allow for controlled experiments that are not feasible in whole organisms.

Primary cells, which are isolated directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines.

Astrocytes: While direct studies on L-Octanoylcarnitine in primary astrocytes are not extensively documented in the provided search results, the importance of fatty acid metabolism in these glial cells suggests they are a relevant model. Astrocytes play a crucial role in brain energy metabolism and are involved in various neurological disorders. Investigating the effects of L-Octanoylcarnitine on astrocyte function could provide insights into its role in neuroenergetics and neuropathologies.

Vascular Smooth Muscle Cells (VSMCs): VSMCs are critical in maintaining vascular tone and are implicated in the pathogenesis of atherosclerosis and vascular calcification. nih.govatcc.orgspringernature.com Research has shown that VSMCs utilize fatty acids for oxidative phosphorylation. nih.gov Studies have investigated the role of carnitine and fatty acid metabolism in these cells, particularly in the context of vascular disease. For instance, carnitine O-octanoyltransferase (CROT), an enzyme involved in the metabolism of medium-chain fatty acids, has been identified as a contributing factor in vascular calcification. nih.gov While direct experiments with exogenous L-Octanoylcarnitine on primary VSMCs are not detailed in the provided results, the established link between fatty acid metabolism and VSMC pathology makes them a key in vitro model for future studies.

Established cell lines, which can be cultured indefinitely, offer a consistent and readily available system for high-throughput screening and mechanistic studies.

HepG2 Cells: The human hepatoma cell line, HepG2, is a widely used model for studying liver metabolism, including fatty acid oxidation. nih.govnih.gov Studies have utilized HepG2 cells to investigate the effects of carnitine and its derivatives on liver cell function. nih.gov For example, research has shown that L-carnitine can influence signaling pathways related to cell proliferation and migration in HepG2 cells. nih.govnih.govnih.gov Given the central role of the liver in fatty acid metabolism, HepG2 cells are a valuable tool for exploring the cellular and molecular effects of L-Octanoylcarnitine on hepatic processes.

Neuroblastoma and Astrocytoma Cells: While specific studies focusing on L-Octanoylcarnitine in neuroblastoma and astrocytoma cell lines were not prominent in the search results, these cell lines are relevant models for studying the role of fatty acid metabolism in brain tumors and neurological disorders.

Hepatocellular Carcinoma (HCC) Cell Lines: Several studies have implicated altered fatty acid metabolism in the development and progression of hepatocellular carcinoma (HCC). nih.govmdpi.comthieme-connect.de Notably, a panel of metabolites including octanoyl carnitine has been proposed as a potential early diagnostic tool for HCC. nih.gov Research using various HCC cell lines is crucial for understanding how L-Octanoylcarnitine and related metabolic pathways contribute to the pathophysiology of this cancer.

In Vivo Animal Models for Pathophysiological Investigation

In vivo animal models are essential for understanding the systemic effects of L-Octanoylcarnitine and its role in complex physiological and pathological processes that cannot be fully replicated in vitro.

Mouse models are frequently used to study the in vivo effects of L-Octanoylcarnitine. For instance, mouse models of long-chain fatty acid oxidation disorders (LC-FAODs) have been instrumental in demonstrating the therapeutic potential of oral L-Octanoylcarnitine. nih.gov In these models, L-Octanoylcarnitine administration was shown to improve exercise intolerance, a key clinical feature of LC-FAODs. nih.gov This research highlights the ability of L-Octanoylcarnitine to bypass the metabolic block in these disorders and provide an alternative energy source for tissues like heart and skeletal muscle. nih.gov

Furthermore, animal models have been crucial in studying the role of enzymes that metabolize L-Octanoylcarnitine. For example, mice with a deficiency in carnitine O-octanoyltransferase (CROT) have been generated to investigate the function of this enzyme in lipid metabolism. frontiersin.orgnih.gov These studies have provided valuable insights into how the metabolism of medium-chain acylcarnitines like L-Octanoylcarnitine influences systemic lipid profiles and contributes to pathologies such as vascular calcification. nih.gov

Diet-Induced Disease Models (e.g., High-Fat Diet, Western-Style Diet)

Diet-induced models of metabolic diseases, such as those employing high-fat or Western-style diets, are instrumental in understanding the in vivo dynamics of L-Octanoylcarnitine. These models mimic human dietary patterns that contribute to metabolic syndrome, obesity, and related disorders, allowing for the investigation of how L-Octanoylcarnitine levels are altered in these states.

A metabolomics study investigating the effects of a low-calorie diet (LCD) on overweight individuals revealed significant changes in plasma acylcarnitine profiles. nih.govnih.govresearchgate.net After a 12-week intervention, subjects on the LCD exhibited mild weight loss and a significant increase in the plasma levels of several acylcarnitines, including L-Octanoylcarnitine. nih.govnih.govresearchgate.net This increase in L-Octanoylcarnitine was strongly negatively correlated with changes in visceral fat area, suggesting a link between its metabolism and the mobilization of fat stores during weight loss. nih.govnih.govresearchgate.net

Table 1: Changes in Plasma L-Octanoylcarnitine in Response to a Low-Calorie Diet

| Group | Baseline (Arbitrary Units) | 12-Week Follow-up (Arbitrary Units) | Fold Change |

|---|---|---|---|

| Low-Calorie Diet | 1.00 | 1.58 | + 0.58 |

| Control Diet | 1.00 | 1.05 | + 0.05 |

Data adapted from a metabolomics study on overweight subjects. nih.govnih.govresearchgate.net

Genetically Engineered Models of Metabolic Disorders (e.g., CPT2 Deficiency)

Genetically engineered models, particularly those with deficiencies in enzymes of fatty acid oxidation, have been crucial for elucidating the specific pathways involving L-Octanoylcarnitine. Carnitine Palmitoyltransferase II (CPT2) deficiency is a prime example, representing the most common inherited disorder of long-chain fatty acid oxidation in skeletal muscle. mdpi.com

In individuals and animal models with CPT2 deficiency, there is an accumulation of various acylcarnitines in the plasma, as the transport and subsequent oxidation of long-chain fatty acids are impaired. mdpi.com This accumulation is a key diagnostic marker for the disorder. While the primary defect is in long-chain fatty acid metabolism, the broader metabolic dysregulation can also impact the levels of medium-chain acylcarnitines like L-Octanoylcarnitine.

A study utilizing a mouse model with a muscle-specific deletion of Cpt2 (Cpt2M-/-) investigated the therapeutic potential of a diet high in octanoate (B1194180), a medium-chain fatty acid. nih.gov While the octanoate diet did not rescue the cardiac hypertrophy associated with CPT2 deficiency, the study demonstrated that isolated mitochondria from the heart, skeletal muscle, and liver were all capable of oxidizing octanoylcarnitine (B1202733). nih.gov Notably, the rate of octanoylcarnitine oxidation was approximately four times greater in the heart compared to the liver, and this process was independent of CPT2 in muscle tissues. nih.gov

Table 2: Octanoylcarnitine Oxidation Rates in Isolated Mitochondria from a Cpt2 Deficient Mouse Model

| Tissue | Relative Oxidation Rate (Heart = 4) | CPT2 Dependence |

|---|---|---|

| Heart | 4 | Independent |

| Skeletal Muscle | Not specified | Independent |

| Liver | 1 | Not applicable |

Data derived from a study on Cpt2M-/- mice. nih.gov

Disease-Specific Preclinical Models (e.g., HCC, Nephrotoxicity)

The role of L-Octanoylcarnitine in specific pathologies is often investigated using preclinical models tailored to those diseases, such as hepatocellular carcinoma (HCC) and drug-induced nephrotoxicity.

In the context of HCC, a study comparing non-steatohepatitis (non-SH) patients with and without HCC found that the plasma levels of several acylcarnitines, including octanoylcarnitine (AC8), were significantly lower in the HCC group. nih.gov This suggests that alterations in fatty acid metabolism, reflected by changes in L-Octanoylcarnitine levels, may be associated with the development or progression of HCC in this patient population. nih.gov

Regarding nephrotoxicity, research has explored the protective effects of L-carnitine in models of drug-induced kidney injury. For instance, in a mouse model of colistin-induced nephrotoxicity, co-administration of L-carnitine was found to reduce kidney damage. nih.govresearchgate.net The proposed mechanism involves the prevention of mitochondrial permeability transition, a key event in cell death pathways. nih.govresearchgate.net While this study focused on the parent compound L-carnitine, it highlights the importance of the carnitine system in mitigating cellular stress in the kidney, a process in which L-Octanoylcarnitine is an active participant.

High-Resolution Respirometry for Mitochondrial Function Assessment

High-resolution respirometry is a powerful technique used to assess mitochondrial function by measuring oxygen consumption rates in response to various substrates and inhibitors. arvojournals.orgresearchgate.net This methodology can be applied to isolated mitochondria, permeabilized cells, or tissue homogenates, allowing for a detailed analysis of the electron transport system and oxidative phosphorylation.

In the context of L-Octanoylcarnitine, high-resolution respirometry can be employed to directly measure its oxidation and its contribution to cellular energy production. By providing L-Octanoylcarnitine as a substrate to isolated mitochondria, researchers can determine the capacity of different tissues to utilize medium-chain fatty acids for respiration.

For example, a study demonstrated that isolated mitochondria from the heart, skeletal muscle, and liver of mice can oxidize octanoylcarnitine. nih.gov This indicates that the necessary enzymatic machinery for its transport and metabolism is present in the mitochondria of these tissues. Such experiments are crucial for understanding how different organs utilize various fuel sources and how this may be altered in disease states.

Proteomics and Protein Expression Profiling

Proteomics, the large-scale study of proteins, offers a comprehensive approach to understanding the cellular pathways influenced by or involved in the metabolism of L-Octanoylcarnitine. By profiling the expression of thousands of proteins simultaneously, researchers can identify novel proteins and pathways associated with L-Octanoylcarnitine metabolism and its effects.

A notable example is a study that used unbiased quantitative proteomics to investigate the mechanisms of vascular calcification. nih.govahajournals.org This research identified Carnitine O-octanoyltransferase (CROT), the enzyme responsible for the reversible conversion of octanoyl-CoA and L-carnitine to L-Octanoylcarnitine and CoA, as a novel contributing factor. nih.govahajournals.orgwikipedia.org The proteomic analysis revealed that CROT expression was increased in calcifying vascular smooth muscle cells. nih.govahajournals.org Further experiments using siRNA to silence the CROT gene showed a reduction in the fibrocalcific response, which was associated with restored mitochondrial proteome alterations and suppressed mitochondrial fragmentation. nih.govahajournals.org

Table 3: Key Protein Findings from Proteomic Analysis of CROT in Vascular Calcification

| Finding | Implication for L-Octanoylcarnitine Metabolism |

|---|---|

| Increased CROT in calcifying cells | Suggests a role for CROT and its substrate/product L-Octanoylcarnitine in the disease process. |

| CROT siRNA restored mitochondrial proteome | Indicates that altered L-Octanoylcarnitine metabolism via CROT impacts mitochondrial protein expression and function. |

Based on findings from a study on vascular calcification. nih.govahajournals.org

Enzyme Activity Assays for Metabolic Flux Analysis

Enzyme activity assays are fundamental for analyzing metabolic flux, providing a direct measure of the rate at which specific enzymes catalyze their reactions. For L-Octanoylcarnitine, the activities of two key enzymes, Carnitine Palmitoyltransferase II (CPT2) and Carnitine O-octanoyltransferase (CROT), are of particular interest.

CPT2 Activity Assays: The activity of CPT2, which is located in the inner mitochondrial membrane, is crucial for the oxidation of long-chain fatty acids, but it can also act on medium-chain acylcarnitines. Various methods have been developed to measure CPT2 activity. The classic "isotope forward assay" measures the incorporation of radio-labeled carnitine into palmitoylcarnitine (B157527). nih.gov In this assay, CPT2 activity is determined as the fraction of total CPT activity that is not inhibited by malonyl-CoA. nih.gov More modern approaches utilize tandem mass spectrometry (MS/MS) to directly measure the formation of acylcarnitines, providing a more direct and unambiguous detection of enzyme activity. nih.govnih.gov These assays can be performed on various tissues, with muscle biopsy being the standard for the myopathic form of CPT2 deficiency, although methods using lymphocytes have also been developed to be less invasive. nih.govnih.gov

CROT Activity Assays: CROT is a peroxisomal enzyme that plays a role in the transport of medium- and long-chain fatty acids out of the peroxisome for further metabolism in the mitochondria. nih.govahajournals.orgwikipedia.org The enzymatic activity of CROT can be measured by monitoring the reversible reaction between octanoyl-CoA and L-carnitine to form L-Octanoylcarnitine and CoA. nih.govahajournals.orgwikipedia.org One method involves transfecting cells to express the CROT enzyme, followed by cell lysis and incubation of the cell extract with the substrates. The reaction products can then be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the enzyme's activity. nih.govahajournals.org

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when investigating L-Octanoylcarnitine in clinical metabolomics studies?

- Methodological Answer :

- Cohort Selection : Ensure matched controls for variables like age, gender, and BMI to isolate metabolic effects (e.g., a study comparing 59 overweight vs. 59 normal-weight subjects demonstrated baseline homogeneity in demographics but divergence in metabolic markers) .

- Longitudinal Tracking : Include follow-up intervals (e.g., 3 years) to assess temporal changes in biomarkers like L-Octanoylcarnitine and their association with clinical outcomes (e.g., arterial stiffness via ba-PWV measurements) .

- Analytical Validation : Use standardized protocols for sample preparation, such as UPLC-LTQ-Orbitrap MS with SIEVE software for metabolite extraction (parameters: m/z range 50–1,000, retention time width 2.5) .

Q. How can researchers address contradictory findings in L-Octanoylcarnitine levels across different disease models?

- Methodological Answer :

- Contextual Analysis : Compare study cohorts (e.g., cardiovascular vs. cancer studies). For example, elevated L-Octanoylcarnitine correlates with arterial stiffness in overweight individuals but serves as a diagnostic biomarker in breast cancer .

- Statistical Rigor : Apply multivariate methods like PLS-DA with permutation testing (n=200) to validate models and mitigate overfitting. Metrics like R²Y (>0.5) and Q²Y (>0.5) ensure reliability .

- Multi-Omics Integration : Cross-reference metabolomic data with lipidomic or proteomic datasets to resolve conflicting interpretations .

Q. What analytical techniques are most robust for quantifying L-Octanoylcarnitine in biological samples?

- Methodological Answer :

- Chromatography : Ultra-performance liquid chromatography (UPLC) paired with high-resolution mass spectrometry (HRMS) ensures sensitivity (e.g., detection of L-Octanoylcarnitine at ~347.95 mM in DMSO) .

- Database Cross-Referencing : Validate metabolites against HMDB, KEGG, and Lipid MAPS, confirming identities via retention times and mass spectra .

- Quality Control : Include internal standards (e.g., deuterated analogs) to correct for batch effects and instrument drift .

Advanced Research Questions

Q. How can L-Octanoylcarnitine be validated as a predictive biomarker for disease progression?

- Methodological Answer :

- ROC Analysis : Calculate sensitivity/specificity in discovery and validation cohorts. In breast cancer, L-Octanoylcarnitine achieved a 100% positive predictive value in a two-phase study (n=76) .

- Mechanistic Studies : Use isotopic tracing (e.g., ¹³C-labeled substrates) to map its role in mitochondrial β-oxidation and lipid metabolism .

- Clinical Correlation : Link biomarker levels to clinical parameters (e.g., tumor size, hormone receptor status) to establish biological relevance .

Q. What strategies optimize the integration of L-Octanoylcarnitine data into multi-omics frameworks?

- Methodological Answer :

- Data Normalization : Use variance-stabilizing transformations (e.g., log2) to harmonize metabolomic data with transcriptomic/proteomic datasets.

- Network Analysis : Apply weighted gene co-expression network analysis (WGCNA) to identify modules linking L-Octanoylcarnitine to pathways like inflammation or insulin resistance .

- Machine Learning : Train classifiers (e.g., random forests) on combined omics data to predict outcomes like arterial stiffness or metastasis risk .

Q. How do storage conditions impact the stability of L-Octanoylcarnitine in experimental settings?

- Methodological Answer :

- Temperature Sensitivity : Store lyophilized powder at -20°C (stable for 3 years) or in solvent at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles .

- Solvent Compatibility : Prepare stock solutions in DMSO (~100 mg/mL) with aliquots to prevent degradation. Verify solubility via LC-MS before large-scale experiments .

Key Research Findings

Notes for Replicability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.